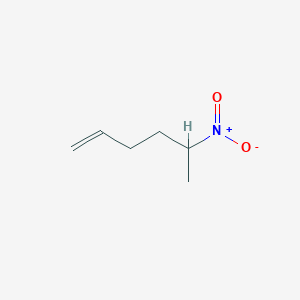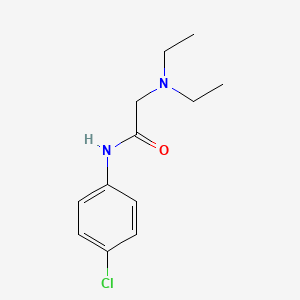
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoxazole ring fused with a pyridine ring, where the pyridine ring is substituted with a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 2-methyl-4-pyridinecarboxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminophenol and 2-methyl-4-pyridinecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Procedure: The mixture is heated to a temperature range of 150-200°C for several hours, leading to the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large reactors to accommodate the scale of production.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Oxides of the benzoxazole and pyridine rings.
Reduction Products: Reduced derivatives with hydrogenated rings.
Substitution Products: Compounds with substituted functional groups on the benzoxazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new chemical entities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Effects: The interaction with molecular targets can result in therapeutic effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylpyridin-4-yl)-1,3-benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzimidazole: Similar structure with a nitrogen atom replacing the oxygen in the benzoxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-benzofuran: Similar structure with an oxygen atom in a different position within the ring system.
Uniqueness
2-(2-Methylpyridin-4-yl)-1,3-benzoxazole is unique due to its specific electronic and steric properties conferred by the benzoxazole and pyridine rings. These properties make it a valuable compound for various applications in medicinal chemistry, material science, and organic synthesis.
Eigenschaften
CAS-Nummer |
64819-70-1 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-(2-methylpyridin-4-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H10N2O/c1-9-8-10(6-7-14-9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3 |
InChI-Schlüssel |
NHFFFXYYAVGKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)



![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)

![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)
